2-((1,1-Dioxidotetrahydrothiophen-3-yl)(ethyl)amino)-2-oxoethyl 1H-indazole-3-carboxylate
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Overview
Description
WAY-623643 is a chemical compound with the molecular formula C₁₆H₁₉N₃O₅S. It is known for its role as a catalytic inhibitor of human DNA topoisomerase IIα, which is an enzyme critical for DNA replication and cell division .
Preparation Methods
The synthesis of WAY-623643 involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 2,4-difluoroaniline with ethyl oxalyl chloride to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde to form the core structure of WAY-623643.
Final modifications: The final step involves the esterification of the core structure with 2-oxoethyl acrylate to yield WAY-623643.
Chemical Reactions Analysis
WAY-623643 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: WAY-623643 can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-623643 has several scientific research applications, including:
Chemistry: It is used as a model compound to study catalytic inhibition and enzyme interactions.
Biology: Researchers use WAY-623643 to investigate the role of DNA topoisomerase IIα in cell division and DNA replication.
Medicine: The compound is explored for its potential therapeutic applications in cancer treatment due to its ability to inhibit DNA topoisomerase IIα.
Mechanism of Action
WAY-623643 exerts its effects by inhibiting the activity of human DNA topoisomerase IIα. This enzyme is essential for the unwinding and rewinding of DNA during replication and transcription. By inhibiting this enzyme, WAY-623643 disrupts the normal process of DNA replication, leading to cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cells . This mechanism makes it a potential candidate for cancer therapy.
Comparison with Similar Compounds
WAY-623643 can be compared with other DNA topoisomerase inhibitors, such as etoposide and doxorubicin. While all these compounds inhibit DNA topoisomerase IIα, WAY-623643 is unique due to its specific chemical structure and potentially different binding affinity and selectivity for the enzyme .
Similar compounds
Etoposide: A well-known topoisomerase II inhibitor used in cancer therapy.
Doxorubicin: Another topoisomerase II inhibitor with broad applications in chemotherapy.
Mitoxantrone: A synthetic anthracenedione with topoisomerase II inhibitory activity.
WAY-623643’s uniqueness lies in its specific molecular interactions and potential for targeted therapeutic applications.
Properties
Molecular Formula |
C16H19N3O5S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
[2-[(1,1-dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 1H-indazole-3-carboxylate |
InChI |
InChI=1S/C16H19N3O5S/c1-2-19(11-7-8-25(22,23)10-11)14(20)9-24-16(21)15-12-5-3-4-6-13(12)17-18-15/h3-6,11H,2,7-10H2,1H3,(H,17,18) |
InChI Key |
NEQFWZCAWFWQDT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)COC(=O)C2=NNC3=CC=CC=C32 |
Origin of Product |
United States |
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